4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline
Description
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline is a fluorinated aromatic amine characterized by a difluoroethoxy (–OCH₂CF₂H) substituent at the para position and a difluoromethyl (–CF₂H) group at the meta position relative to the aniline moiety. Its synthesis likely involves fluorination agents such as DAST (diethylaminosulfur trifluoride) or transition-metal-catalyzed coupling reactions, as seen in similar compounds .
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C9H9F4NO/c10-8(11)4-15-7-2-1-5(14)3-6(7)9(12)13/h1-3,8-9H,4,14H2 |
InChI Key |
OTMRPTFQLYRJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline typically involves the introduction of difluoroethoxy and difluoromethyl groups onto an aniline derivative. One common method involves the reaction of 4-nitroaniline with 2,2-difluoroethanol under basic conditions to form the corresponding 4-(2,2-difluoroethoxy)aniline. This intermediate is then subjected to reduction and subsequent difluoromethylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .
Scientific Research Applications
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Anilines
*EWG = Electron-Withdrawing Group
Key Observations :
The difluoroethoxy group (–OCH₂CF₂H) in the target compound is less electronegative than trifluoroethoxy (–OCH₂CF₃) in , reducing its impact on ring activation.
Molecular Weight and Solubility :
- The target compound’s molecular weight (~239 g/mol) is intermediate between simpler derivatives (e.g., ) and bulkier analogs (e.g., ). Higher fluorine content generally increases lipophilicity, which may improve blood-brain barrier penetration in drug design .
Synthetic Complexity: Compounds with multiple fluorinated groups (e.g., ) require specialized fluorination reagents (e.g., DAST) or palladium-catalyzed cross-coupling (as in ), increasing synthetic complexity compared to non-fluorinated analogs.
Analytical and Spectroscopic Differences
- Collision Cross-Section (CCS) : The difluoroethoxy group in 4-(2,2-difluoroethoxy)aniline () has a predicted CCS of 173.16 Ų , which would differ in the target compound due to the additional –CF₂H group’s steric effects.
- Mass Spectrometry : The molecular ion peak for the target compound would appear at m/z ~239 (M⁺), distinct from analogs like (m/z 235) and (m/z ~273).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
